para-Lacto-N-hexaose is a hexasaccharide that is primarily found in human milk oligosaccharides. These oligosaccharides play crucial roles in infant nutrition and development, contributing to gut health and immune function. para-Lacto-N-hexaose is classified as a glycan, specifically a type of human milk oligosaccharide, which are complex carbohydrates composed of various monosaccharide units linked together by glycosidic bonds. They are significant for their prebiotic properties and potential health benefits, including modulation of the gut microbiota and prevention of infections in infants .
The synthesis of para-Lacto-N-hexaose has been achieved through both chemical and enzymatic methods. A notable chemical synthesis approach involves a 3+3 convergent coupling strategy. This method was detailed by Nilsson et al., where the synthesis begins with the preparation of glycosyl acceptors from thioglycosides. The process includes several key steps:
The molecular structure of para-Lacto-N-hexaose consists of six monosaccharide units, specifically two N-acetyllactosamine residues and one lactose unit at its reducing end. The structural formula can be represented as follows:
This indicates that para-Lacto-N-hexaose contains 18 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 16 oxygen atoms. The specific arrangement of these monosaccharides contributes to its biological functions and interactions within the human body .
para-Lacto-N-hexaose participates in various chemical reactions typical for oligosaccharides:
The reactions often require careful control of conditions such as temperature, pH, and concentration to achieve desired outcomes without degradation .
The mechanism of action for para-Lacto-N-hexaose primarily revolves around its prebiotic effects. It serves as a substrate for beneficial gut bacteria, promoting their growth while inhibiting pathogenic bacteria. This interaction occurs through several pathways:
Research indicates that these mechanisms contribute significantly to infant health by supporting digestive health and enhancing immunity during critical developmental periods .
The physical properties of para-Lacto-N-hexaose include:
Chemical properties include its ability to form hydrogen bonds due to hydroxyl groups, influencing its interactions with other biomolecules .
The applications of para-Lacto-N-hexaose extend across various fields:
Human Milk Oligosaccharides (HMOs) represent one of the most structurally complex and functionally significant components of human breast milk. As the third most abundant solid component after lactose and lipids, HMOs occur at concentrations of 12-20 g/L, playing indispensable roles in infant health beyond basic nutrition [3] [5]. These complex carbohydrates exhibit remarkant structural diversity, with over 200 distinct structures identified to date, primarily composed of five monosaccharide building blocks: glucose (Glc), galactose (Gal), N-acetylglucosamine (GlcNAc), fucose (Fuc), and sialic acid (Neu5Ac) [5] [8]. Unlike nutritive carbohydrates, HMOs resist digestion in the upper gastrointestinal tract, reaching the colon intact where they exert prebiotic effects and interact directly with intestinal cells and immune components [3].
The biological significance of HMOs extends far beyond their prebiotic function, encompassing sophisticated immunomodulatory activities critical for neonatal development:
Table 1: Key Immunological Functions of HMOs
Function | Mechanism | Representative HMOs |
---|---|---|
Prebiotic | Selective metabolism by beneficial bacteria | LNT, LNnT, 2'-FL |
Anti-adhesive | Pathogen glycan binding blockade | pLNH, DSLNT, 3-FL |
Immunomodulatory | Cytokine modulation, leukocyte trafficking regulation | pLNH, 6'-SL, LNFP-I |
Barrier enhancement | Tight junction protein expression, mucin production | 2'-FL, 3-FL |
The functional diversity of HMOs arises from their structural complexity, broadly categorized into three classes based on terminal modifications: neutral (35-50%), fucosylated (42-55%), and sialylated (12-14%) oligosaccharides [3] [5]. However, a more fundamental distinction exists at the core structural level:
The distinction between para- and iso-series has profound biological implications. Epithelial cell receptors predominantly express type 1 chains, making iso-oligosaccharides particularly effective as receptor mimics for gut pathogens. Conversely, para-series oligosaccharides like pLNH appear more resistant to certain bacterial glycosidases, potentially extending their prebiotic effect throughout the colon [1] [8]. Additionally, the linear versus branched configurations influence molecular flexibility and receptor accessibility, factors that determine interactions with immune cells and microbial glycan-binding proteins.
Para-lacto-N-hexaose (pLNH) represents a fundamental structural archetype among HMOs as a core linear hexasaccharide. Its structure consists of a repeating para-disaccharide unit: Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc (Figure 1), making it an elongation product of lacto-N-neotetraose (LNnT) [1]. While not as abundant as fucosylated or sialylated HMOs like 2'-FL (approximately 30% of total HMOs) or LNT (approximately 15%), pLNH constitutes a significant proportion of the neutral HMO fraction in human milk, typically ranging from 1-5% of total oligosaccharides [1] [3]. Its concentration follows the typical HMO trajectory, being highest in colostrum (approximately 0.3-0.5 g/L) and decreasing in mature milk [3].
Table 2: Structural Characteristics of Core HMO Hexasaccharides
Characteristic | para-Lacto-N-hexaose (pLNH) | Lacto-N-hexaose (LNH) | para-Lacto-N-neohexaose (pLNnH) |
---|---|---|---|
Core Type | Para-series (Type 2) | Iso-series (Type 1) | Para-series (Type 2) |
Glycosidic Bonds | Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc | Galβ1-3GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc (with β1-6 branch) | Galβ1-4GlcNAcβ1-6[Galβ1-4GlcNAcβ1-3]Galβ1-4Glc |
Branching | Linear | Branched (single β1-6 linkage) | Branched (single β1-6 linkage) |
Terminal Modifications | Can be fucosylated or sialylated | Often α1-3/4 fucosylated | Often α1-3 fucosylated |
The linear architecture of pLNH contributes to its unique functional properties compared to branched hexasaccharides like lacto-N-hexaose (LNH) or para-lacto-N-neohexaose (pLNnH). Research indicates pLNH serves as a crucial scaffold for microbial adhesion, potentially inhibiting pathogen binding to intestinal epithelia through multivalent interactions unavailable to smaller oligosaccharides [1] [5]. Its extended conformation may facilitate interactions with lectin receptors on immune cells, including dendritic cells and macrophages, modulating inflammatory responses more effectively than tetraose structures [5]. Furthermore, as an unmodified core structure, pLNH acts as a metabolic substrate for specific Bifidobacterium strains possessing the enzymatic machinery (β-hexosaminidases, β-galactosidases) to cleave its β1-3 and β1-4 linkages [1] [3].
Synthetic accessibility has historically limited pLNH research compared to simpler HMOs like 2'-FL. Recent advances in glycosylation chemistry, particularly optimized 3+3 convergent coupling strategies using thioglycoside donors and temporary protecting groups, have enabled gram-scale synthesis of pLNH [1]. This breakthrough now facilitates detailed structure-function studies exploring how chain length and linearity influence its prebiotic specificity and immunomodulatory potency compared to its branched counterpart pLNnH and other core structures [1]. Preliminary evidence suggests pLNH may uniquely promote the growth of Bifidobacterium longum subsp. infantis strains capable of utilizing longer-chain oligosaccharides, potentially offering advantages for microbiome development in preterm infants where these bacteria are often deficient [1] [3].
Figure 1: Structural Diagram of para-Lacto-N-hexaose (pLNH)Glcβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc(Reducing end glucose shown at right)
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1